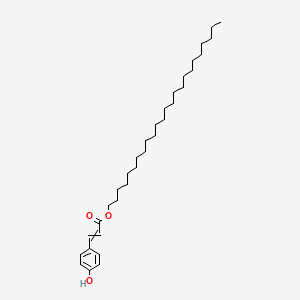
1-(2,2-Diethoxyethoxy)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethoxy)octane is an organic compound with the molecular formula C14H30O3. It is a member of the class of compounds known as ethers, specifically a dialkyl ether. This compound is characterized by the presence of an octane chain attached to a diethoxyethoxy group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,2-Diethoxyethoxy)octane can be synthesized through the reaction of octanol with diethoxyethane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Diethoxyethoxy)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethoxy)octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethoxy)octane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its ether group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methoxyethoxy)octane
- 1-(2-Ethoxyethoxy)octane
- 1-(2,2-Dimethoxyethoxy)octane
Uniqueness
1-(2,2-Diethoxyethoxy)octane is unique due to its specific ether structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
105744-08-9 |
|---|---|
Formule moléculaire |
C14H30O3 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
1-(2,2-diethoxyethoxy)octane |
InChI |
InChI=1S/C14H30O3/c1-4-7-8-9-10-11-12-15-13-14(16-5-2)17-6-3/h14H,4-13H2,1-3H3 |
Clé InChI |
CLACNUQUTNIFQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



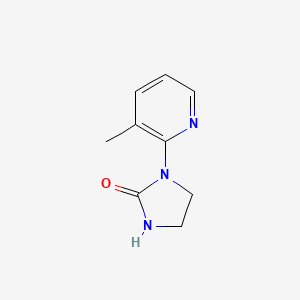

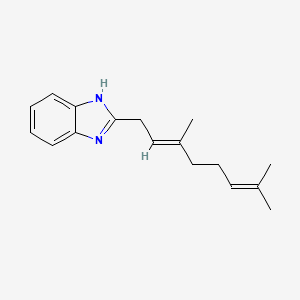

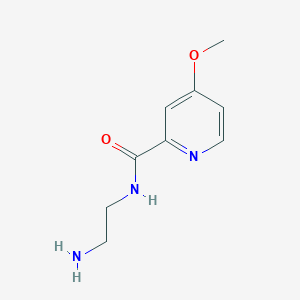


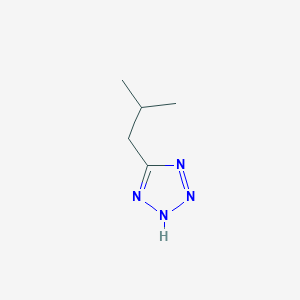
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)


